5-Oxaspiro[3.5]nonane-8-thiol
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Overview
Description
5-Oxaspiro[3.5]nonane-8-thiol is a chemical compound with the molecular formula C₈H₁₄OS. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonane-8-thiol typically involves the formation of the spiro structure through radical chemistry. One common method is the intramolecular hydrogen atom transfer (HAT) process, which is promoted by radicals such as C-, N-, and O-centered radicals . This method allows for the selective functionalization of unactivated C(sp³)–H bonds, leading to the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of radical chemistry and spiro compound synthesis can be applied on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonane-8-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like potassium cyanide for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, alkanes, and various substituted derivatives .
Scientific Research Applications
5-Oxaspiro[3.5]nonane-8-thiol has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonane-8-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function and activity. This interaction can modulate various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.5]nonane-8-carbaldehyde: Similar spiro structure but with an aldehyde group instead of a thiol group.
5-Oxaspiro[3.5]nonane-8-carbonitrile: Contains a nitrile group instead of a thiol group.
Uniqueness
5-Oxaspiro[3.5]nonane-8-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiol group allows for specific interactions with proteins and other biomolecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H14OS |
---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonane-8-thiol |
InChI |
InChI=1S/C8H14OS/c10-7-2-5-9-8(6-7)3-1-4-8/h7,10H,1-6H2 |
InChI Key |
BYWVDNONGPDUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)S |
Origin of Product |
United States |
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